Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, commonly referred to as Sp-5,6-DCl-cBiMPS, is a potent and selective activator of cyclic adenosine monophosphate-dependent protein kinases. This compound is notable for its high lipophilicity and metabolic stability, making it particularly effective in cellular studies involving intact cells. Sp-5,6-DCl-cBiMPS is synthesized to enhance the stability and efficacy of cyclic adenosine monophosphate analogs, offering improved properties over traditional compounds like dibutyryl cyclic adenosine monophosphate.
Sp-5,6-DCl-cBiMPS is classified under cyclic nucleotide phosphorothioates and is recognized for its role as a biochemical tool in research. It is derived from the modification of cyclic adenosine monophosphate, where the adenine moiety is replaced with a benzimidazole ring system. The compound's unique properties make it a valuable resource for studying cellular signaling pathways mediated by cyclic adenosine monophosphate-dependent protein kinases.
The synthesis of Sp-5,6-DCl-cBiMPS involves several key steps:
Industrial production methods optimize these synthetic routes for large-scale applications, often incorporating automated reactors and advanced purification techniques such as high-performance liquid chromatography to ensure high purity and yield .
Sp-5,6-DCl-cBiMPS has a complex molecular structure characterized by its unique components:
The compound features a benzimidazole ring with dichloro substitutions at positions 5 and 6, contributing to its lipophilicity and membrane permeability .
Sp-5,6-DCl-cBiMPS exhibits significant resistance to hydrolysis by various phosphodiesterases compared to other cyclic nucleotide analogs. Specifically, it is not significantly hydrolyzed by types I and III phosphodiesterases and shows only minimal degradation by type II phosphodiesterase . This stability enhances its utility in experimental settings where prolonged activity is desired.
Sp-5,6-DCl-cBiMPS acts primarily as an agonist for cyclic adenosine monophosphate-dependent protein kinases. The mechanism involves binding to the regulatory subunits of these kinases, leading to conformational changes that activate their catalytic subunits. This activation results in phosphorylation of target proteins involved in various cellular processes such as insulin release and platelet aggregation .
The compound specifically influences the cAMP-dependent signaling pathway, demonstrating high selectivity for type II isozyme of cyclic adenosine monophosphate-dependent protein kinase. This selectivity allows researchers to dissect signaling pathways more effectively than with less specific analogs .
Sp-5,6-DCl-cBiMPS possesses several noteworthy physical properties:
These properties make Sp-5,6-DCl-cBiMPS particularly useful for studies involving intact cells where cell membrane penetration is critical .
Sp-5,6-DCl-cBiMPS has diverse applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3